Apiosporic acid

Description

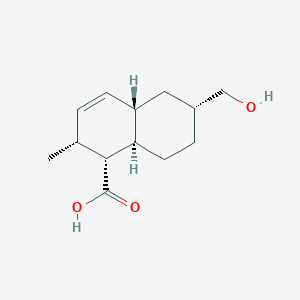

Apiosporic acid is a polyketide-derived natural product first isolated from the marine fungal endophyte Apiospora montagnei (syn. Arthrinium arundinis), found in the inner tissue of the North Sea red alga Polysiphonia violacea . Its structure, characterized by a fused bicyclic system with a decalin (decahydronaphthalene) motif, was confirmed through synthesis and X-ray crystallography .

Properties

Molecular Formula |

C13H20O3 |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

(1R,2R,4aS,6R,8aR)-6-(hydroxymethyl)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H20O3/c1-8-2-4-10-6-9(7-14)3-5-11(10)12(8)13(15)16/h2,4,8-12,14H,3,5-7H2,1H3,(H,15,16)/t8-,9-,10-,11-,12-/m1/s1 |

InChI Key |

LQQYYLGWHXPFKQ-LZQZFOIKSA-N |

Isomeric SMILES |

C[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@@H]1C(=O)O)CO |

Canonical SMILES |

CC1C=CC2CC(CCC2C1C(=O)O)CO |

Synonyms |

apiosporic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings and Distinctions

Decalin Motif : this compound and tanzawaic acids share a decalin core formed via [4 + 2] cycloaddition, a biosynthetic strategy that enhances structural complexity and bioactivity . However, tanzawaic acids exhibit broader reported activities, including anti-tubercular and antioxidant effects , whereas this compound’s bioactivity remains inferred from structural analogs.

Selectivity in Bioactivity : Alchivemycins A and B demonstrate remarkable selectivity against Micrococcus luteus (MIC: 0.004 mg/mL) and anti-invasion effects on cancer cells, unlike this compound, whose activity profile is less defined .

Structural Ambiguities : Cephalosporolide H’s originally proposed structure was challenged by mismatched spectral data, highlighting the importance of synthetic validation in natural product studies .

Lactone Derivatives: Lasiodiplodin analogs, while structurally distinct from this compound, emphasize the diversity of fungal lactones. Their variable bioactivity (e.g., inactivity in 6-oxo-de-O-methyl-lasiodiplodin) underscores the role of minor structural modifications in potency .

Q & A

Q. What initial steps are recommended for designing experiments involving Apiosporic acid?

Begin with a systematic literature review to identify gaps in biosynthesis, bioactivity, or ecological roles. Formulate hypotheses using frameworks like PICO(T) (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure research objectives. Select analytical methods (e.g., HPLC, NMR) early to align experimental protocols with reproducibility standards . For novel studies, validate purity and structural identity using spectroscopic and chromatographic techniques .

Q. How is this compound isolated and characterized in fungal sources?

Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by column chromatography (silica gel, Sephadex). Characterization requires tandem techniques:

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Use reverse-phase HPLC coupled with UV detection (λ = 254–280 nm) or LC-MS for higher sensitivity. Calibrate with certified reference standards, and validate methods for linearity (R² > 0.99), recovery (>90%), and limit of detection (LOD < 0.1 µg/mL) . For environmental samples, employ solid-phase extraction (SPE) to reduce matrix interference .

Q. What are common pitfalls in this compound research, and how can they be mitigated?

Key issues include:

Q. How can researchers validate the bioactivity of this compound in in vitro assays?

Employ dose-response curves (IC₅₀/EC₅₀ calculations) with triplicate replicates. Use statistical tools (ANOVA, Tukey’s HSD) to confirm significance (p < 0.05). Cross-validate findings with orthogonal assays (e.g., antifungal disk diffusion + microbroth dilution) to rule out false positives .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity be resolved?

Conduct systematic reviews with meta-analysis to aggregate data across studies. Assess heterogeneity using I² statistics and subgroup analyses (e.g., fungal strain variations, extraction protocols). Replicate conflicting experiments under controlled conditions, standardizing variables like pH, temperature, and solvent systems .

Q. What computational strategies predict this compound’s molecular interactions and biosynthetic pathways?

Apply in silico tools:

- Molecular docking : Use AutoDock Vina to model ligand-protein binding (e.g., CYP51 inhibition).

- Biosynthetic gene cluster (BGC) analysis : Employ antiSMASH or PRISM to identify polyketide synthase (PKS) homologs . Validate predictions with gene knockout studies (CRISPR-Cas9) and heterologous expression .

Q. How can researchers ensure reproducibility in this compound studies?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

Q. What interdisciplinary approaches enhance understanding of this compound’s ecological roles?

Integrate multi-omics

Q. How can this compound research address emerging challenges in antimicrobial resistance (AMR)?

Design structure-activity relationship (SAR) studies to modify functional groups (e.g., hydroxylation, methylation) for enhanced efficacy. Combine this compound with synergistic adjuvants (e.g., efflux pump inhibitors) in checkerboard assays to reduce therapeutic doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.